molecular formula C6H16ClNO B13497177 (3S)-3-(dimethylamino)butan-1-ol hydrochloride

(3S)-3-(dimethylamino)butan-1-ol hydrochloride

Cat. No.: B13497177
M. Wt: 153.65 g/mol
InChI Key: HURWDNTWZBCMIJ-RGMNGODLSA-N
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Description

(3S)-3-(dimethylamino)butan-1-ol hydrochloride is a chemical compound with a chiral center at the third carbon atom. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-(dimethylamino)butan-1-ol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as (S)-3-chlorobutan-1-ol.

    Dimethylation: The precursor undergoes a nucleophilic substitution reaction with dimethylamine to introduce the dimethylamino group.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures, pressures, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-(dimethylamino)butan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce secondary amines.

Scientific Research Applications

(3S)-3-(dimethylamino)butan-1-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: It is explored for its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceutical drugs.

    Industry: The compound is used in the production of specialty chemicals and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of (3S)-3-(dimethylamino)butan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-(dimethylamino)butan-1-ol hydrochloride: The enantiomer of the compound with a different chiral center configuration.

    3-(dimethylamino)propan-1-ol hydrochloride: A structurally similar compound with one less carbon atom in the chain.

    3-(dimethylamino)butan-2-ol hydrochloride: A positional isomer with the hydroxyl group on the second carbon atom.

Uniqueness

(3S)-3-(dimethylamino)butan-1-ol hydrochloride is unique due to its specific chiral configuration, which can result in different biological activities and reactivity compared to its enantiomers and isomers. This uniqueness makes it valuable in applications where stereochemistry plays a crucial role.

Properties

Molecular Formula

C6H16ClNO

Molecular Weight

153.65 g/mol

IUPAC Name

(3S)-3-(dimethylamino)butan-1-ol;hydrochloride

InChI

InChI=1S/C6H15NO.ClH/c1-6(4-5-8)7(2)3;/h6,8H,4-5H2,1-3H3;1H/t6-;/m0./s1

InChI Key

HURWDNTWZBCMIJ-RGMNGODLSA-N

Isomeric SMILES

C[C@@H](CCO)N(C)C.Cl

Canonical SMILES

CC(CCO)N(C)C.Cl

Origin of Product

United States

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